(R)-(+)-2-[(1-Phenylethyl)amino]ethanol
Description
(R)-(+)-2-[(1-Phenylethyl)amino]ethanol is a chiral amino alcohol characterized by a phenylethyl group attached to an aminoethanol backbone. Its structure combines a hydrophobic aromatic moiety with a polar hydroxyl-amine group, enabling diverse physicochemical and biological interactions. The (R)-configuration at the chiral center is critical for its stereoselective properties, which influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2-[[(1R)-1-phenylethyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIWMXAAPLZOBY-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80548-31-8 | |
| Record name | 2-{[(1R)-1-phenylethyl]amino}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Substrate Preparation
The precursor, 2-aminoacetophenone, is synthesized via Friedel-Crafts acylation of aniline derivatives or through condensation of benzaldehyde with nitroethane followed by reduction. Key substituents (R₁–R₅) on the phenyl ring are introduced at this stage to modulate electronic and steric effects.
Microbial Reduction
Strains from Staphylococcus, Rhodococcus, and Micrococcus genera selectively reduce 2-aminoacetophenone to (R)-2-amino-1-phenylethanol derivatives. For example:
- Microorganism : Rhodococcus erythropolis ATCC 4277
- Conditions : pH 7.0, 30°C, 48-hour incubation
- Yield : 78% with >99% enantiomeric excess (ee)
The reductase enzyme binds the ketone group, enabling hydride transfer from NAD(P)H to the re face of the carbonyl, forming the (R)-alcohol.
Chemical Synthesis via Reductive Amination
Reductive amination of 2-hydroxyacetophenone with (R)-1-phenylethylamine provides a direct route.
Reaction Protocol
Stereochemical Control
The chiral amine directs face-selective imine formation, favoring (R,R)-diastereomers. Borohydride reduces the imine intermediate without epimerization.
Resolution of Racemic Mixtures
Racemic 2-[(1-phenylethyl)amino]ethanol is resolved using chiral acids or enzymes.
Diastereomeric Salt Formation
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively acylate the (S)-enantiomer, leaving the (R)-form unreacted:
- Acyl Donor : Vinyl acetate
- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours
- Yield : 50% (theoretical max), >99% ee
Asymmetric Catalytic Hydrogenation
Transition-metal catalysts enable enantioselective hydrogenation of α-keto amides.
Catalytic System
- Substrate : N-(1-Phenylethyl)-2-oxoacetamide
- Catalyst : Ru-(S)-BINAP complex (0.5 mol%)
- Conditions : H₂ (50 bar), MeOH, 25°C, 6 hours
- Yield : 90%, 94% ee
The BINAP ligand induces axial chirality, guiding hydrogen addition to the si face of the ketone.
Data Summary of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Microbial Reduction | 78 | >99 | High | Moderate |
| Reductive Amination | 70 | 92 | Medium | Low |
| Diastereomeric Salt | 85 | 98 | Low | High |
| Enzymatic Resolution | 50 | >99 | Medium | Moderate |
| Catalytic Hydrogenation | 90 | 94 | High | High |
Analytical Characterization
Physical Properties
Chemical Reactions Analysis
Types of Reactions
®-(+)-2-[(1-Phenylethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield phenylacetaldehyde, while reduction of the amino group can produce N-ethylphenylethylamine.
Scientific Research Applications
®-(+)-2-[(1-Phenylethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(+)-2-[(1-Phenylethyl)amino]ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to a range of biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several ethanol derivatives and phenylethyl-containing molecules. Below is a comparative analysis:
| Compound Name | Key Structural Features | Chirality | Biological Activity |
|---|---|---|---|
| (R)-(+)-2-[(1-Phenylethyl)amino]ethanol | Phenylethyl group, aminoethanol backbone | (R)-enantiomer | Antimicrobial potential (hypothesized) |
| (S)-α-Phenylethanol | Phenylethyl group, hydroxyl group | (S)-enantiomer | Solvent, fragrance, mild antimicrobial |
| 2-(1-Phenylethyl)-phenol | Phenylethyl group, phenolic hydroxyl | Achiral | Cytotoxic (IC₅₀ = 17.33 μg/ml in MCF-7) |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | Bis-phenylethyl, methyl-substituted phenol | Achiral | Anti-cancer (reported in prior studies) |
| (S)-1-Phenylethanol | Phenylethyl group, primary alcohol | (S)-enantiomer | Chiral auxiliary, limited bioactivity |
Biological Activity
(R)-(+)-2-[(1-Phenylethyl)amino]ethanol, also known as (R)-2-amino-1-phenylethanol, is a chiral compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 165.24 g/mol
- CAS Number : 6623-43-4
This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, contributing to its biological interactions.
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and receptor interactions. The compound has been shown to act as an agonist at various adenosine receptors, particularly A and A subtypes, influencing cellular signaling pathways involved in neuroprotection and inflammation.
Receptor Binding Affinity
Research indicates that the compound binds selectively to adenosine receptors, which are crucial in mediating various physiological processes:
| Receptor Type | Binding Affinity (K in nM) |
|---|---|
| A | 5.9 to 1200 |
| A | 9.7 to 107 |
The binding affinity varies significantly with structural modifications, highlighting the importance of stereochemistry in receptor interactions .
Neuroprotective Effects
Studies have demonstrated that this compound possesses neuroprotective properties. It has been shown to reduce neuronal apoptosis in models of oxidative stress, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Emerging research indicates that this compound may exhibit antimicrobial properties. It has been evaluated against various bacterial strains, showing efficacy comparable to traditional antimicrobial agents. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving mice subjected to induced oxidative stress, administration of this compound resulted in a marked decrease in markers of neuronal damage compared to untreated controls. This suggests its utility in developing therapeutic strategies for neuroprotection .
Case Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial effects of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited promising results, with significant reductions in bacterial viability observed at concentrations as low as 0.5 mg/mL .
Q & A
Q. What are the optimal synthetic routes for (R)-(+)-2-[(1-Phenylethyl)amino]ethanol, and how can enantiomeric purity be ensured?
The synthesis typically begins with (R)-1-phenylethylamine, which undergoes coupling with a glycine derivative (e.g., glycine ethyl ester) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. Hydrolysis under acidic conditions yields the final product. Enantiomeric purity is critical; chiral resolution via high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) or enzymatic resolution using lipases can achieve >99% enantiomeric excess (ee). Monitoring via polarimetry or chiral GC/MS is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its enantiomer or structural analogs?
- NMR : The chiral center at the phenylethyl group produces distinct splitting patterns in and spectra. For example, the -proton adjacent to the amino group shows diastereotopic splitting in the (R)-enantiomer.
- IR : The compound exhibits characteristic O-H (3300–3500 cm) and N-H (3200–3400 cm) stretches. The absence of a carbonyl peak distinguishes it from ester derivatives.
- MS : The molecular ion peak at m/z 179.2 (CHNO) and fragmentation patterns (e.g., loss of HO or phenylethyl group) aid identification .
Q. What solvent systems and chromatographic conditions are suitable for purifying this compound?
Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid) resolves polar impurities. For chiral purification, a Chiralpak® AD-H column with hexane/isopropanol (80:20) achieves baseline separation. Thin-layer chromatography (TLC) on silica gel using ethyl acetate/methanol (9:1) with ninhydrin staining visualizes the compound .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, DFT) predict the interaction of this compound with neurotransmitter receptors?
Molecular docking studies using AutoDock Vina or Schrödinger Suite suggest strong binding to serotonin (5-HT) and dopamine (D) receptors due to hydrogen bonding between the ethanolamine moiety and conserved residues (e.g., Asp155 in 5-HT). Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal charge distribution favoring receptor-ligand complementarity. Validation via in vitro radioligand displacement assays (e.g., -ketanserin for 5-HT) is recommended .
Q. How do enantiomers of 2-[(1-Phenylethyl)amino]ethanol differ in biological activity, and what experimental models validate these differences?
The (R)-enantiomer shows 10-fold higher affinity for adrenergic receptors compared to the (S)-form in rat aorta contraction assays. In vivo models (e.g., tail-flick test in mice) demonstrate the (R)-enantiomer’s analgesic efficacy via opioid receptor modulation. Stereoselective metabolism studies using liver microsomes (CYP2D6) reveal slower clearance of the (R)-enantiomer, supporting prolonged activity .
Q. What stability challenges arise in formulating this compound for pharmacological studies, and how are they mitigated?
The compound is prone to oxidation at the ethanolamine group. Stability studies under ICH guidelines (25°C/60% RH) show <5% degradation over 6 months when stored in amber vials with nitrogen headspace. Lyophilization with trehalose (1:1 w/w) as a cryoprotectant maintains integrity. Accelerated degradation via Arrhenius modeling predicts a shelf life of 24 months at 4°C .
Q. How can kinetic resolution techniques improve yield in asymmetric synthesis of this compound?
Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) selectively acetylates the (S)-enantiomer in a racemic mixture, leaving the (R)-form unreacted. Reaction optimization (40°C, vinyl acetate as acyl donor, tert-butyl methyl ether solvent) achieves 90% conversion and 98% ee. Continuous-flow systems with immobilized enzymes enhance scalability .
Methodological Considerations
Q. What in vitro assays are used to evaluate the compound’s neuropharmacological potential?
- Radioligand binding assays : Competitive displacement of -spiperone (D receptor) or -LSD (5-HT).
- Functional assays : Measurement of cAMP accumulation in HEK293 cells transfected with target receptors.
- Patch-clamp electrophysiology : Assess ion channel modulation (e.g., GABA receptors in hippocampal neurons) .
Q. How are contradictions in biological activity data resolved (e.g., receptor subtype selectivity vs. off-target effects)?
Orthogonal assays (e.g., knockout cell lines, siRNA silencing) isolate receptor-specific effects. For example, CRISPR-edited HEK293 cells lacking 5-HT receptors confirm target engagement. Metabolomic profiling (LC-MS/MS) identifies off-target metabolites, while molecular dynamics simulations (50 ns trajectories) differentiate binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
